(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
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Overview
Description
(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is a synthetic organic compound characterized by its unique structural features It contains a propenamide backbone with a 3,4-dimethoxybenzyl group and a 4-(3-fluoropropoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves a multi-step process:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.
Introduction of the 3,4-Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.
Attachment of the 4-(3-Fluoropropoxy)phenyl Group: This can be done through an etherification reaction, where the phenyl group is attached using a fluoropropyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenamide backbone can be reduced to form the corresponding amine.
Substitution: The fluoropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can be compared with other compounds having similar structural motifs:
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide: Lacks the fluoropropoxy group, which may affect its reactivity and applications.
(E)-N-(3,4-dimethoxybenzyl)-3-[4-(methoxy)phenyl]-2-propenamide: Contains a methoxy group instead of a fluoropropoxy group, potentially altering its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-25-19-10-6-17(14-20(19)26-2)15-23-21(24)11-7-16-4-8-18(9-5-16)27-13-3-12-22/h4-11,14H,3,12-13,15H2,1-2H3,(H,23,24)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSKKDOFQVFXMP-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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